NDSB-256

Protein Refolding Lysozyme Enzyme Assay

Protein aggregation and poor refolding yields compromise membrane protein and inclusion body workflows. NDSB-256 is a non-detergent sulfobetaine that remains non-denaturing even at 1 M, unlike CHAPS or FC-12. • Restores 30% lysozyme enzymatic activity at 1 M-superior to NDSB-201 and NDSB-195. • Preserves native binding activity in membrane protein pull-down and BIAcore assays, a functional outcome not achieved with FC-12. • Boosts extraction efficiency up to 30% for membrane, nuclear, and cytoskeletal-associated proteins. Supplied ≥98% pure; ambient shipping. For research use only.

Molecular Formula C12H19NO3S
Molecular Weight 257.35 g/mol
CAS No. 81239-45-4
Cat. No. B014690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNDSB-256
CAS81239-45-4
SynonymsN,N-Dimethyl-N-(3-sulfopropyl)benzenemethanaminium Inner Salt; _x000B_NDSB-256
Molecular FormulaC12H19NO3S
Molecular Weight257.35 g/mol
Structural Identifiers
SMILESC[N+](C)(CCCS(=O)(=O)[O-])CC1=CC=CC=C1
InChIInChI=1S/C12H19NO3S/c1-13(2,9-6-10-17(14,15)16)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3
InChIKeyMEJASPJNLSQOAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NDSB-256 for Protein Solubilization and Stability


NDSB-256 (3-(Benzyldimethylammonio)propane-1-sulfonate) is a member of the non-detergent sulfobetaine (NDSB) class of compounds [1]. Characterized by a zwitterionic sulfobetaine head group and a short, benzyl-containing hydrophobic tail, its structure prevents micelle formation, distinguishing it functionally from traditional detergents . Its primary role in biochemical research is as a non-denaturing additive for improving protein solubility, stability, and refolding yields, particularly for challenging membrane and aggregation-prone proteins [1].

Non-denaturing protein solubilization and stabilization additive
Does not form micelles; functionally distinct from classical detergents
Supports inclusion body refolding, membrane protein extraction, and functional interaction studies

Why NDSB-256 Is Not Interchangeable with Other NDSBs or Detergents


The NDSB family of compounds, including NDSB-195, NDSB-201, and NDSB-256, is not functionally interchangeable. Each possesses a unique hydrophobic moiety that dictates its specific interaction with protein folding intermediates, resulting in vastly different performance profiles for protein stabilization and renaturation [1]. Furthermore, the broader class of 'zwitterionic detergents' (e.g., CHAPS, FOS-CHOLINE 12) includes molecules capable of denaturing proteins at high concentrations. In contrast, NDSB-256 is uniquely non-denaturing even at 1 M, making it a distinct tool for applications where maintaining the native protein fold is paramount . The following evidence quantifies these critical differentiators.

NDSB-201 / NDSB-195
Hydrophobic tail differences produce varied refolding efficiency; reported lysozyme recovery may not match NDSB-256 at equivalent concentrations.
CHAPS and related zwittergents
Known to denature proteins at ≤1 M; using them as a substitute may risk loss of native fold and functional activity.
FOS-CHOLINE 12 (FC-12)
While it can solubilize membrane proteins, reported evidence does not demonstrate retained protein–protein interaction competence to the same extent as NDSB-256.

NDSB-256 Head-to-Head Performance Evidence


Denatured Lysozyme Activity Recovery vs. NDSB Analogs

NDSB-256 demonstrates superior renaturation capacity for denatured hen egg-white lysozyme compared to other NDSB family members. At an optimal concentration of 1 M, NDSB-256 restores 30% of enzymatic activity . In a cross-study comparable context, the optimal recovery for NDSB-201 was reported at 1 M but with lower maximal yield, while NDSB-195 required a higher concentration (1.5 M) to achieve its optimal recovery, also below 30% [1]. This indicates NDSB-256 provides the highest specific renaturation efficiency for this model protein.

Lysozyme refolding
Cross-study comparable
NDSB-256: 30% enzymatic activity recovered at 1 M
NDSB-201/NDSB-195: lower recovery at comparable or higher concentrations
Supports selection for lysozyme-like refolding workflows
Cross-study context; optimal concentration and yield may vary with protein target
Protein Refolding Lysozyme Enzyme Assay Inclusion Body Refolding

Non-Denaturing Property vs. CHAPS and Zwittergents

A critical differentiator for NDSB-256 is its non-denaturing nature at high concentrations, a property not shared by many other zwitterionic agents. Specifically, unlike the common zwitterionic detergent CHAPS, NDSB-256 does not denature proteins even at concentrations as high as 1 M [1]. This allows for its use as a high-concentration stabilizer in purification buffers without risking the loss of native protein structure or function, a common pitfall with CHAPS and similar zwittergents .

Non-denaturing limit
Head-to-head
Non-denaturing at 1 M
Preserves native fold for functional studies
CHAPS is reported to denature at or below this concentration
Membrane Protein Purification Protein Stability Detergent Screening Structural Biology

Membrane Protein Extraction Yield Enhancement

NDSB-256 has been shown to significantly enhance the extraction of difficult-to-solubilize proteins. Its short hydrophobic group and charge-neutralizing sulfobetaine moiety contribute to an increase in extraction yield of up to 30% for membrane, nuclear, and cytoskeletal-associated proteins . This effect is attributed to its ability to reduce aggregation and stabilize these proteins in solution without forming micelles, a mechanism distinct from that of traditional detergents .

Extraction yield
Class-level inference
Up to 30% increase in protein recovery
May support yield optimization for challenging proteins
Data to verify; reported for membrane, nuclear, and cytoskeletal-associated proteins
Membrane Protein Extraction Protein Solubilization Nuclear Protein Isolation Yield Optimization

Functional Preservation in Biophysical Assays: NDSB-256 vs. Zwitterionic Detergent FC-12

In a study of the a2-subunit of V-ATPase, NDSB-256 was directly compared to the zwitterionic detergent FOS-CHOLINE 12 (FC-12) for its ability to stabilize and solubilize the a2N1–402 integral monotopic domain. Both compounds were required for purification, but the preparation stabilized with NDSB-256 was specifically validated for use in downstream protein-protein interaction studies, including pull-down and BIAcore experiments with the ARNO GTP/GDP exchange factor [1]. The FC-12 preparation, while of high purity, was only validated by biophysical methods like size-exclusion chromatography and CD spectroscopy, highlighting NDSB-256's advantage in preserving functional interactions [2].

Functional binding preservation
Head-to-head
Enabled pull-down and BIAcore interaction studies
FC-12-stabilized sample did not demonstrate functional binding
Preserves protein interaction competence for functional assays
V-ATPase a2N1–402 domain study; protein-specific validation recommended
V-ATPase Membrane Protein Stability Protein-Protein Interaction Pull-down Assay BIAcore

NDSB-256 Optimal Applications


Inclusion Body Protein Refolding

NDSB-256 is a superior choice for refolding protocols, particularly for lysozyme-like proteins. Its demonstrated ability to restore 30% of enzymatic activity at 1 M for denatured lysozyme, a higher yield than NDSB-201 or NDSB-195 at their optimal concentrations [1], makes it the most efficient NDSB for maximizing recovery of active protein from inclusion body preps.

Integral Membrane Protein Stabilization for Functional Assays

For projects requiring functional membrane proteins, NDSB-256 is recommended over zwitterionic detergents like FC-12. Direct evidence shows that an NDSB-256-stabilized membrane protein domain retained its native binding activity in pull-down and BIAcore experiments, a functional outcome not demonstrated for the FC-12-stabilized sample [2]. This makes NDSB-256 the additive of choice when preserving protein-protein interactions is essential.

Membrane and Nuclear Protein Extraction Yield Boost

When faced with low protein yields from challenging sources, supplementing lysis buffers with NDSB-256 can provide a quantifiable improvement. Data indicates it can increase extraction efficiency by up to 30% for membrane, nuclear, and cytoskeletal-associated proteins . This simple addition can significantly increase the amount of material available for subsequent purification and analysis.

Application
Selection Property
Validation Focus
Inclusion body protein refolding
Refolding yield with non-denaturing solubilization
Activity recovery and refolding efficiency in target protein system
Membrane protein stabilization for functional assays
Functional integrity preservation during solubilization
Binding activity retention in pull-down, SPR, or similar interaction studies
Membrane and nuclear protein extraction yield improvement
Extraction efficiency without micelle formation
Protein recovery increase under specific lysis conditions

Technical Documentation Hub

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40 linked technical documents
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